REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](F)=[C:4]([C:7]([O:10][CH3:11])=[CH:8][CH:9]=1)[CH:5]=O.C(=O)([O-])[O-].[K+].[K+].Cl.CON.O.[NH2:24][NH2:25]>COCCOC>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:4]2[C:3]=1[NH:25][N:24]=[CH:5]2 |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=O)C(=CC1)OC)F
|
Name
|
|
Quantity
|
8.06 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
58.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed under argon over the weekend
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 10-15 mL on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
STIRRING
|
Details
|
stirred for 10 mins
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×)
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum oven at 60° C. for 1 hr
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C2C=NNC12)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |